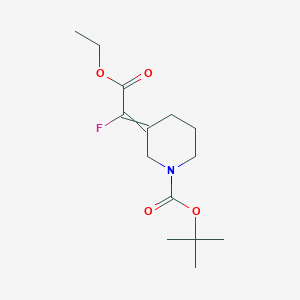

tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H22FNO4 and its molecular weight is 287.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H21FNO5

- Molecular Weight : 283.32 g/mol

- CAS Number : 878590-43-3

The compound features a piperidine ring, which is commonly associated with various pharmacological properties, including analgesic and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the ethoxy and fluoro groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The piperidine moiety is known to interact with bacterial membranes, leading to cell lysis.

- Cytotoxicity : In vitro studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. The specific mechanisms involve the activation of caspases and the disruption of mitochondrial membrane potential.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.

Pharmacological Effects

The pharmacological profile of this compound includes:

| Effect | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |

| Anticancer | Induces apoptosis in specific cancer cell lines; requires more research for confirmation. |

| Anti-inflammatory | Potentially reduces inflammation in animal models; exact mechanisms unclear. |

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting that modifications in the piperidine structure can enhance antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine derivatives were tested against human breast cancer cell lines (MCF7). The findings showed that these compounds could significantly inhibit cell proliferation at micromolar concentrations, indicating their potential as anticancer agents.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- The structural features of tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate suggest potential applications in the development of pharmaceuticals. Its unique combination of functional groups may enhance biological activity, making it a candidate for the synthesis of new therapeutic agents targeting various diseases.

2. Interaction Studies

- Research involving this compound often focuses on its interactions with biological targets. The presence of fluorine in its structure may influence its binding affinity and selectivity towards specific receptors or enzymes, which is critical in drug design and optimization .

3. Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. Investigating the efficacy of this compound against various pathogens could lead to the development of new antibiotics or antifungal agents .

4. Neuropharmacology

- Given its piperidine backbone, this compound may also be explored for neuropharmacological applications. Compounds containing piperidine rings are known to interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated enhanced potency in inhibiting specific enzymes involved in cancer progression. The research highlighted the importance of modifying the ethoxy group to optimize activity against cancer cell lines .

Case Study 2: Antimicrobial Properties

In another investigation, researchers tested various piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, suggesting potential use in developing new antimicrobial agents .

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. A common approach is to use a tert-butyloxycarbonyl (Boc)-protected piperidine intermediate, followed by fluorination and ethoxy-oxoethylidene group introduction via nucleophilic substitution or condensation reactions. For fluorination, agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are effective .

- Key Parameters :

- Temperature : Reactions often proceed at 0–20°C to avoid decomposition .

- Catalysts : DMAP (4-dimethylaminopyridine) or triethylamine can enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents (1.2–1.5 equivalents) to minimize side products .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H, C, and F NMR to confirm substituent positions and fluorine integration. For stereochemistry, NOESY or ROESY can detect spatial proximity of protons .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical assignment .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and Boc-group (C-O, ~1250 cm) vibrations .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which degrade the ethylidene moiety .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., free piperidine or fluorinated byproducts) .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., fluorination or ethylidene insertion) be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use O or H to trace oxygen/fluorine exchange pathways in fluorination steps .

- Computational Studies : DFT calculations (B3LYP/6-31G*) model transition states and activation energies for ethoxy-oxoethylidene formation .

- Kinetic Analysis : Monitor intermediate formation via in-situ IR or Raman spectroscopy to identify rate-determining steps .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments (–40°C to +40°C) to detect dynamic processes (e.g., ring puckering in piperidine) affecting chemical shifts .

- Solvent Effects : Compare DMSO-d vs. CDCl spectra; hydrogen bonding in polar solvents may mask fluorine environments.

- Synthetic Controls : Prepare analogs with modified substituents (e.g., replacing ethoxy with methoxy) to isolate spectral contributions .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets) .

- MD Simulations : GROMACS or AMBER can model conformational flexibility in solution, critical for assessing drug-likeness .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models evaluate catalytic activity in organometallic systems .

Q. Data Contradiction Analysis

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-7-6-8-16(9-10)13(18)20-14(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVPCVALMPKGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.